5,6-Dibromo-3-iodopyrazin-2-amine
Description
5,6-Dibromo-3-iodopyrazin-2-amine is a heterocyclic compound with the molecular formula C4H2Br2IN3. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of bromine and iodine atoms in the structure makes this compound highly reactive and useful in various chemical reactions and applications.
Properties
Molecular Formula |
C4H2Br2IN3 |
|---|---|
Molecular Weight |
378.79 g/mol |
IUPAC Name |
5,6-dibromo-3-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2Br2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |
InChI Key |
NJRLVWNODKLNCH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)Br)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-3-iodopyrazin-2-amine typically involves the bromination and iodination of pyrazine derivatives. One common method is the bromination of 2-aminopyrazine followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents such as acetic acid or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-3-iodopyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Synthetic Applications
5,6-Dibromo-3-iodopyrazin-2-amine is primarily utilized in the synthesis of other complex heterocyclic compounds through various coupling reactions. Notably, it serves as a precursor in the formation of C–N bonds, which are crucial in creating anilines and other nitrogen-containing compounds.
C–N Bond Formation
Recent studies have demonstrated that this compound can undergo copper-catalyzed selective amination reactions. For instance, it has been shown to react with various amines to form desired products with high yields and selectivity. The reaction conditions typically involve mild temperatures and can be executed without the need for protecting groups, thus simplifying the overall synthetic route .
A comparative analysis of different reaction conditions revealed that the reactivity of the carbon–halo bond significantly influences the outcome of the amination process. Specifically, the presence of iodine at the C-3 position allows for selective reactions at the C-5 position, facilitating the synthesis of complex scaffolds such as imidazopyridines and pyridopyrimidines .
| Entry | Reagent | Yield | Notes |
|---|---|---|---|
| 1 | Aliphatic amines | 85% | High chemoselectivity observed |
| 2 | Heterocycles | 90% | Efficient formation of N-aryl products |
| 3 | Amides | 80% | Comparable yields with similar substrates |
Biological Applications
The biological significance of compounds containing pyrazine rings has been well-documented. This compound exhibits promising pharmacological properties that warrant further investigation.
Anticancer Activity
Compounds derived from pyrazine structures have been reported to exhibit anticancer activity. Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The brominated derivatives have shown enhanced interactions with biological targets due to their structural characteristics.
Antimicrobial Properties
Research indicates that halogenated pyrazine derivatives possess antimicrobial properties. The introduction of bromine and iodine atoms enhances their efficacy against various bacterial strains. This aspect is particularly relevant for developing new antibiotics amid rising resistance issues .
Case Studies
Several case studies highlight the versatility of this compound in both synthetic and biological contexts.
Synthesis of Antitumor Agents
In a recent study, researchers synthesized a series of novel antitumor agents based on this compound through palladium-catalyzed cross-coupling reactions. These compounds exhibited significant cytotoxicity against multiple cancer cell lines, demonstrating the compound's potential as a lead structure for drug development .
Development of Antimicrobial Compounds
Another investigation focused on modifying this compound to enhance its antimicrobial activity. The study reported that certain derivatives displayed potent activity against resistant strains of bacteria, suggesting that this compound could be a valuable scaffold for antibiotic development .
Mechanism of Action
The mechanism of action of 5,6-Dibromo-3-iodopyrazin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms in the structure can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-5-iodopyrazin-2-amine
- 5-Bromo-3-iodopyrazin-2-amine
- 5,6-Dichloro-3-iodopyrazin-2-amine
Uniqueness
5,6-Dibromo-3-iodopyrazin-2-amine is unique due to the presence of both bromine and iodine atoms in its structure This combination of halogens provides distinct reactivity and properties compared to other similar compounds
Biological Activity
5,6-Dibromo-3-iodopyrazin-2-amine is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula: C4H2Br2IN3
- Molecular Weight: 378.79 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1(=C(N=C(C(=N1)Br)Br)I)N
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, likely due to its structural features that allow for strong interactions with bacterial enzymes and membranes.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. It is believed to affect pathways associated with tyrosine kinases, similar to known inhibitors like imatinib .
Antimicrobial Activity
A study highlighted the compound's potential against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols:
| Bacterial Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| E. coli | 32 | Cell wall disruption |
| S. aureus | 16 | Membrane permeability alteration |
| Pseudomonas aeruginosa | 64 | Quorum sensing inhibition |
Anticancer Activity
In vitro assays demonstrated the compound's cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 10 | Cell cycle arrest at G1 phase |
| HeLa (cervical cancer) | 12 | Inhibition of proliferation |
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with sub-MIC concentrations, suggesting a potential role in preventing biofilm formation .
- Cancer Cell Line Studies : A series of experiments conducted on MCF-7 cells revealed that treatment with the compound led to an increase in apoptotic markers such as caspase activation and PARP cleavage, indicating a robust mechanism for inducing cell death in tumor cells .
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique properties due to the presence of both bromine and iodine atoms:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Effective | Moderate |
| 3,6-Dibromo-5-iodopyrazin-2-amine | Less effective | Low |
| 5-Bromo-3-iodopyrazin-2-amine | Moderate | High |
Q & A
Q. What are the common synthetic routes for preparing 5,6-Dibromo-3-iodopyrazin-2-amine?
Methodological Answer: The synthesis typically involves halogenation of a pyrazin-2-amine precursor. For example:
- Bromination/Iodination Sequence : React pyrazin-2-amine with brominating agents (e.g., N-bromosuccinimide, NBS) in solvents like chloroform or acetonitrile under controlled temperatures (0–25°C). Subsequent iodination can be achieved using iodine monochloride (ICl) or KI/NaIO₃ in acidic conditions.
- Direct Halogenation : A one-pot approach using excess bromine and iodine sources with catalysts like FeCl₃ in polar aprotic solvents (e.g., DMF). Key considerations: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) .
Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Br₂ | NBS, CHCl₃ | Chloroform | 0–25 | 60–75 |
| I₂ | KI, NaIO₃, H₂SO₄ | Acetonitrile | 50 | 45–60 |
Q. How can researchers purify this compound effectively?
Methodological Answer: Purification methods depend on solubility and byproduct complexity:
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns and halogen positions. For example, pyrazine ring protons appear as singlets in DMSO-d₆ (δ 8.2–8.5 ppm) .
- Elemental Analysis : Validate C, H, N, Br, and I percentages (deviation <0.3% acceptable) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., 407.8 g/mol) .
Advanced Research Questions
Q. How can reaction yields be optimized for halogenation steps?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance halogen solubility and reaction rates.
- Catalysts : Add FeCl₃ (0.5–1 mol%) to facilitate electrophilic substitution .
- Stoichiometry : Use 1.2–1.5 equivalents of halogenating agents to avoid overhalogenation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yields (75–85%) .
Q. How should researchers address contradictions in reported synthetic data (e.g., conflicting solvent effects)?
Methodological Answer:
- Systematic Replication : Reproduce conflicting protocols under controlled conditions (same reagent batches, equipment).
- Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, XRD).
- Meta-Analysis : Compare solvent polarity (logP), dielectric constants, and reaction temperatures to identify outliers .
Table 2: Solvent Polarity vs. Yield
| Solvent | logP | Dielectric Constant | Yield (%) |
|---|---|---|---|
| Chloroform | 2.0 | 4.8 | 65 |
| Acetonitrile | -0.3 | 37.5 | 55 |
| DMF | -1.0 | 36.7 | 75 |
Q. What strategies mitigate low regioselectivity during iodination?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
